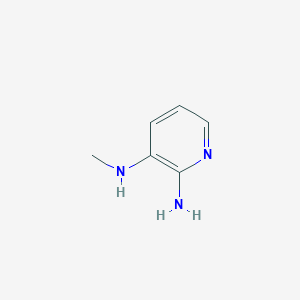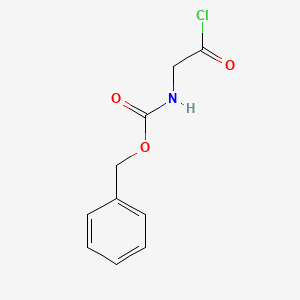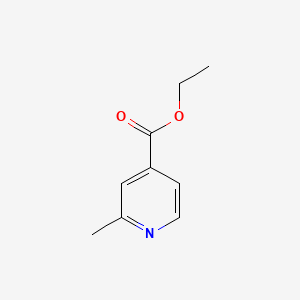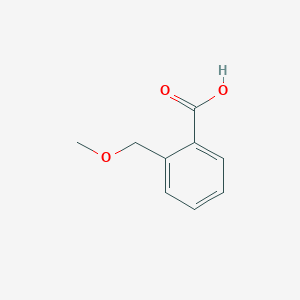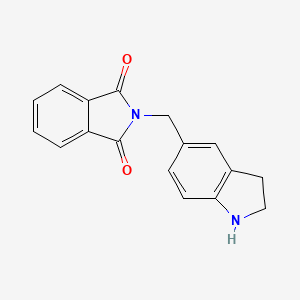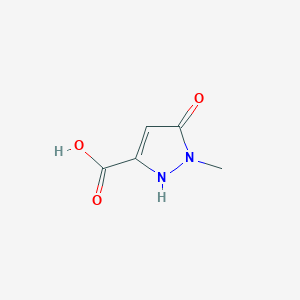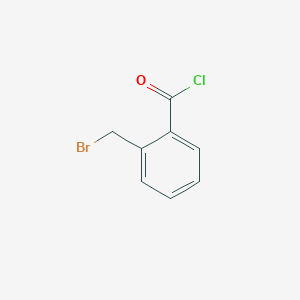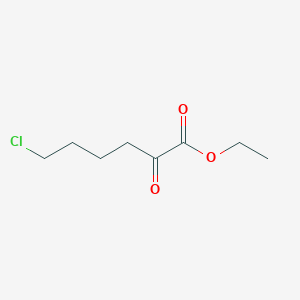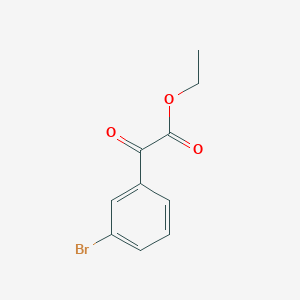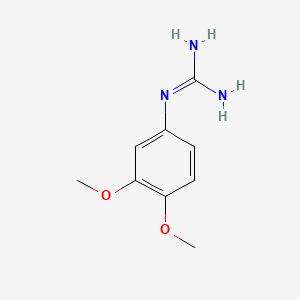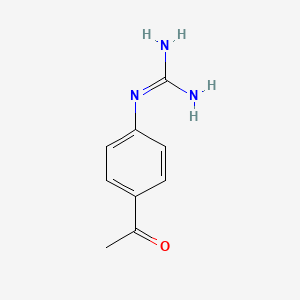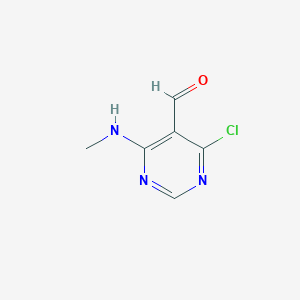
4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde
説明
“4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde” is a chemical compound with the molecular formula C6H6ClN3O . It has a molecular weight of 171.58 g/mol. The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of “4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde” and similar compounds has been discussed in various literature . One of the methods for the synthesis of fused pyrimidines, in particular, of pyrimidines containing reactive vicinally located functional groups, is hetero-annulation reactions .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde” can be represented by the SMILES string CNc1cc (Cl)ncn1 . The InChI code for the compound is 1S/C5H6ClN3/c1-7-5-2-4 (6)8-3-9-5/h2-3H,1H3, (H,7,8,9) .
Physical And Chemical Properties Analysis
“4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde” is a solid at room temperature . It has a melting point of 138-142 °C . The compound is soluble in acetic acid .
科学的研究の応用
Interaction with Glycine Esters
A study explored the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl- and tert-butylglycinate. This reaction, in the presence of triethylamine, produced derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. NMR spectroscopy and chromatography mass-spectrometry confirmed the composition and structure of these compounds, showing their potential as biologically active compounds (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Synthesis of Condensed Azines
Another study reported the synthesis of pyrido[2,3-d]pyrimidine from 4,6-dichloropyrimidine-5-carbaldehyde and methyl 3-aminocrotonate, leading to a pyrimido[4,5,6-de][1,6]naphthyridine derivative. This was confirmed through XRD analysis (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).
Synthesis and Antimicrobial Activity of PyrimidinoPyrimidine Derivatives
Research indicated that 4-amino-6-pyridyl-2-phenyl-5-carbethoxypyrimidine can be synthesized via a one-pot reaction involving pyridine-3-carbaldehyde, ethyl cyanoacetate, and benzamidine hydrochloride. This product was transformed into pyrimido[4,5-d]pyrimidine derivatives, which exhibited antimicrobial properties (Abu-Melha, 2014).
Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives
A study demonstrated the microwave-assisted synthesis of pyrimido[4,5-b]quinolines (5-deazaflavines), using N4-substituted-2,4-diamino-6-chloro-pyrimidine-5-carbaldehydes prepared by selective monoamination (Trilleras, López, Pacheco, Quiroga, Nogueras, de la Torre, & Cobo, 2010).
Recyclization Reactions of Pyrimidinium Salts
Research on the recyclization reactions of pyrimidinium salts revealed the formation of various pyrimidine derivatives, emphasizing the diversity of chemical transformations achievable with pyrimidine-5-carbaldehyde derivatives (Vardanyan, Danagulyan, Mkrtchyan, & Hruby, 2011).
Synthesis of PyrimidinoPyrimidine Derivatives
A study on the synthesis of pyrimidine derivatives like 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide showed their utility in medicine and various other applications (Rathod & Solanki, 2018).
Safety And Hazards
将来の方向性
The future directions for “4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. Pyrimidines and their derivatives have a wide range of biological activities, making them an important area of study for the development of new drugs .
特性
IUPAC Name |
4-chloro-6-(methylamino)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c1-8-6-4(2-11)5(7)9-3-10-6/h2-3H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMOVOOMPUFQKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC=N1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde | |
CAS RN |
14160-94-2 | |
| Record name | 4-chloro-6-(methylamino)pyrimidine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

